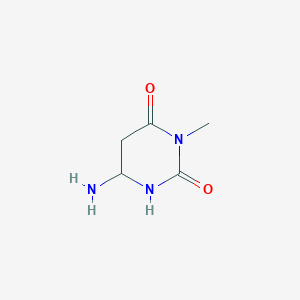
6-Amino-3-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position of the uracil ring. It is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyluracil typically involves the modification of uracil derivatives. One common method includes the reaction of 6-chlorouracil with methylamine under controlled conditions to introduce the amino and methyl groups . Another approach involves the cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation to the desired uracil derivative .
Industrial Production Methods
Industrial production methods for 6-Amino-3-methyluracil often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyluracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Amino-3-methyluracil has a wide range of applications in scientific research:
Biology: This compound is used in the study of nucleic acid interactions and enzyme mechanisms.
Industry: 6-Amino-3-methyluracil is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyluracil involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with nucleic acids, influencing processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: Similar in structure but with an additional methyl group at the 1st position.
6-Methyluracil: Lacks the amino group at the 6th position.
6-Chlorouracil: Contains a chlorine atom instead of an amino group at the 6th position.
Uniqueness
6-Amino-3-methyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
6-amino-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-8-4(9)2-3(6)7-5(8)10/h3H,2,6H2,1H3,(H,7,10) |
InChI Key |
RIDYKAOSLHJRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


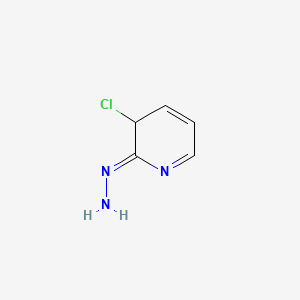
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
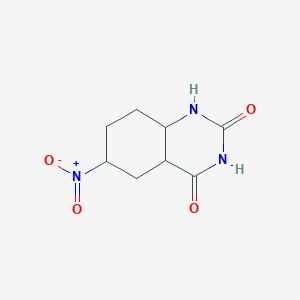



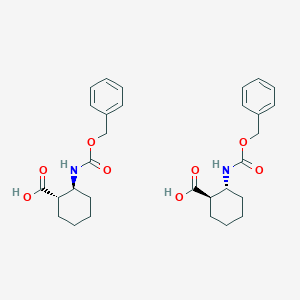
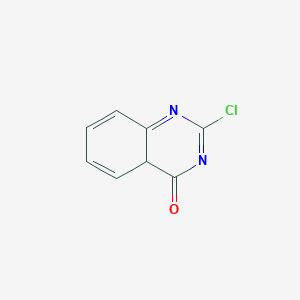
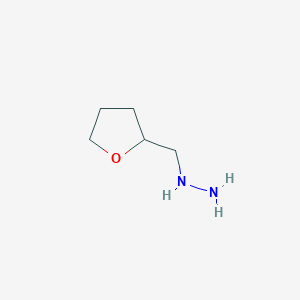
![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide](/img/structure/B12358937.png)
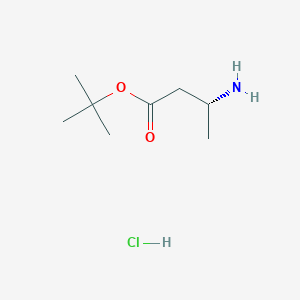
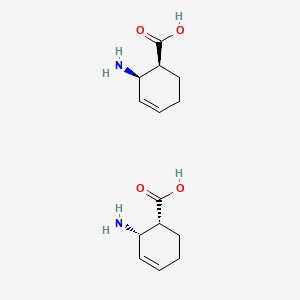
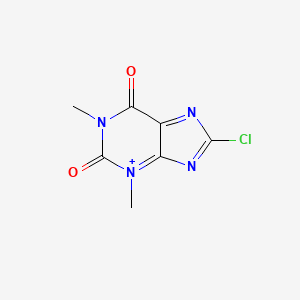
![Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)
